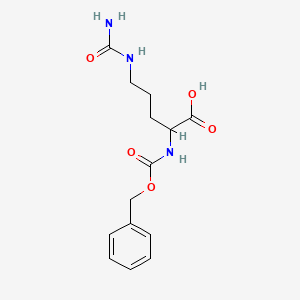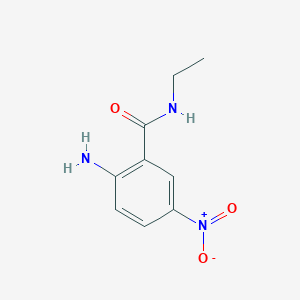![molecular formula C30H40CoN3O5 B13643649 [[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)
[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt is a coordination complex featuring cobalt as the central metal ion This compound is notable for its intricate structure, which includes a cyclohexane backbone and phenolato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt typically involves the reaction of cobalt nitrate with the appropriate ligands under controlled conditions. The ligands are often synthesized separately before being introduced to the cobalt salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include precise control of temperature, pressure, and reaction time to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new complexes.
- Reduction : Reduction reactions can alter the oxidation state of cobalt, affecting the overall properties of the compound.
- Substitution : Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt has several scientific research applications:
- Chemistry : It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
- Biology : The compound’s coordination chemistry is studied for potential applications in bioinorganic chemistry, including enzyme mimetics.
- Medicine : Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
- Industry : It is explored for use in industrial processes, such as catalysis and material science.
Wirkmechanismus
The mechanism by which [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt exerts its effects involves coordination chemistry principles. The cobalt ion interacts with various ligands, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] nickel (II) dichloride : This compound features a similar coordination environment but with nickel as the central metal ion.
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] cobalt (II) dichloride : Another cobalt-based complex with different ligands.
Uniqueness: [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt is unique due to its specific ligand arrangement and the presence of a cyclohexane backbone, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C30H40CoN3O5 |
|---|---|
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);nitrate |
InChI |
InChI=1S/C30H42N2O2.Co.NO3/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;;2-1(3)4/h13-18,25-26,33-34H,9-12H2,1-8H3;;/q;+3;-1/p-2/t25-,26-;;/m0../s1 |
InChI-Schlüssel |
JAVKYVOLFVTORR-HWTGJJCHSA-L |
Isomerische SMILES |
CC1=CC(=CC(=C1[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
Kanonische SMILES |
CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


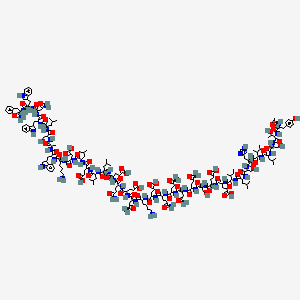

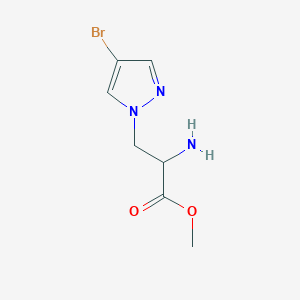
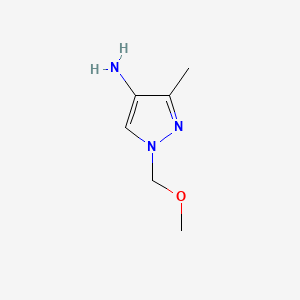
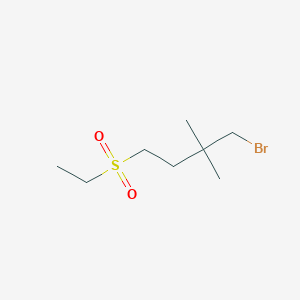
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)



![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)

![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
